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Compound of Interest

Compound Name: 6-Amino-4-iodo-1H-indazole

Cat. No.: B1326378

An In-Depth Technical Guide to 6-Amino-4-iodo-1H-
indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and potential biological significance of 6-Amino-4-iodo-1H-indazole. Given the
limited availability of direct experimental data for this specific compound, this paper also draws
upon data from closely related indazole analogs to provide a thorough and practical resource.

Core Compound Profile and Chemical Structure

6-Amino-4-iodo-1H-indazole belongs to the indazole class of heterocyclic aromatic
compounds, which are noted for their wide range of pharmacological activities.[1][2] The
indazole core is a bicyclic system composed of a fused benzene and pyrazole ring.[2] The
structure of the title compound is distinguished by an amino group (-NHz) at the C6 position
and an iodine atom (-1) at the C4 position, making it a valuable and versatile intermediate in
medicinal chemistry.

The iodine atom can serve as a reactive handle for various transition metal-catalyzed cross-
coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more
complex molecular architectures.[3] The amino group provides a site for further
functionalization and can be crucial for establishing interactions with biological targets.[4]
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Caption: Chemical structure of 6-Amino-4-iodo-1H-indazole.

Chemical Identifiers

Precise identification is critical for database searches, procurement, and regulatory
documentation. While a unique CAS number for 6-Amino-4-iodo-1H-indazole is not readily
found in major chemical databases, its properties can be derived from its structure. For
comparative purposes, data for the parent compound, 6-Amino-1H-indazole, is provided.

. Value for 6-Amino-4-iodo- Value for 6-Amino-1H-

Identifier ] .

1H-indazole indazole
Molecular Formula C7HeIN3 C7H7N3[5]
Molecular Weight 259.05 g/mol 133.15 g/mol [5]
CAS Number Not available 6967-12-0[5]

) KEJFADGISRFLFO-

InChl Key (Predicted)

UHFFFAOYSA-N[5]

(Predicted) C1=C2C(=CC(=C1)N)C=NNZ2[
C1=C(C2=C(C=C1N)NN=C2)I 5]

Canonical SMILES

Table 1: Chemical Identifiers.

Physicochemical and Spectroscopic Properties

Experimental physicochemical data for 6-Amino-4-iodo-1H-indazole are not extensively
published. However, properties can be predicted using computational models. The table below
summarizes key predicted properties for the title compound, alongside experimental data for
the related 6-Amino-1H-indazole for context.
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Value for 6-Amino-4-iodo- Value for 6-Amino-1H-
Property . . . .
1H-indazole (Predicted) indazole (Experimental)
Melting Point >200 °C (decomposes) 204-206 °C (decomposes)[5]
Boiling Point ~450.1 °C ~376.6 °C (Predicted)[5]
~15.2 (most acidic), ~3.8 (most )
pKa 15.61 (Predicted)[5]

basic)

B Sparingly soluble in water; )
Solubility ] Soluble in Methanol[5]
soluble in DMSO, Methanol

Predicted to be a light brown to ]
Appearance ) Light brown powder[5]
brown solid

Table 2: Physicochemical Properties.

Synthesis and Experimental Protocols

There is no single, standardized published synthesis for 6-Amino-4-iodo-1H-indazole.
However, a plausible synthetic route can be designed based on established methodologies for
the functionalization of the indazole scaffold. A common strategy involves a multi-step process
starting from a commercially available precursor like 6-nitro-1H-indazole.

Representative Synthetic Workflow

A logical synthetic pathway involves two key transformations: electrophilic iodination and
reduction of a nitro group. The order of these steps can be critical to achieving the desired
regioselectivity.

Iodination (e.g., I2, NIS)

6-Nitro-1H-indazole Acid Catalyst g 4-10do-6-nitro-1H-indazole Reduction (e.., Fe/NH4Cl, SnCl2/HC, Ha/Pd-C) g 6-Amino-4-iodo-1H-indazole

Click to download full resolution via product page

Caption: A plausible synthetic route to 6-Amino-4-iodo-1H-indazole.
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Detailed Experimental Protocols

The following protocols are generalized procedures adapted from literature on analogous
transformations.[5][6] Researchers should perform small-scale trials to optimize conditions for
this specific substrate.

Step 1: lodination of 6-Nitro-1H-indazole

This procedure describes the regioselective iodination at the C4 position, which is activated by
the electron-withdrawing nitro group at C6.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-nitro-
1H-indazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or a strong
acid like sulfuric acid.

Reagent Addition: Add an iodinating agent such as N-lodosuccinimide (NIS) or molecular
iodine (I2) (1.1-1.5 eq.) portion-wise to the solution at room temperature.

Reaction Monitoring: Stir the mixture for 4-24 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until
the starting material is consumed.

Work-up and Isolation: Quench the reaction by pouring the mixture into an aqueous solution
of sodium thiosulfate (Na=S20s3) to remove excess iodine. Extract the aqueous layer with an
organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over
anhydrous sodium sulfate (NazSOa4), and concentrate under reduced pressure.

Purification: Purify the crude product, 4-iodo-6-nitro-1H-indazole, by column chromatography
on silica gel.

Step 2: Reduction of 4-lodo-6-nitro-1H-indazole
This protocol details the reduction of the nitro group to a primary amine.

¢ Reaction Setup: Suspend the 4-iodo-6-nitro-1H-indazole (1.0 eq.) in a solvent mixture,
typically ethanol or methanol and water.
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e Reagent Addition: Add a reducing agent. Common systems include iron powder (Fe, 5 eq.)
with ammonium chloride (NH4Cl), or tin(Il) chloride (SnClz, 3 eq.) in concentrated
hydrochloric acid (HCI). Catalytic hydrogenation (Hz gas over Pd/C catalyst) is also an
effective method.[5]

o Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) for 2-6 hours.
Monitor the reaction by TLC or LC-MS.

o Work-up and Isolation: After completion, cool the reaction and filter it through a pad of Celite
to remove the metal salts. If an acidic medium was used, carefully neutralize the filtrate with
a base (e.g., NaHCOs or NaOH solution).

o Extraction and Purification: Extract the product into an organic solvent. Dry the combined
organic layers and concentrate in vacuo to yield the crude 6-Amino-4-iodo-1H-indazole.
Further purification can be achieved by recrystallization or column chromatography.

Biological Activity and Applications in Drug
Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives
developed as potent therapeutic agents, particularly in oncology.[1][6]

o Anticancer Potential: Many 6-aminoindazole derivatives have demonstrated significant
anticancer and anti-proliferative activities.[4][7][8] They have been investigated as inhibitors
of various protein kinases, which are critical regulators of cell signaling pathways often
dysregulated in cancer.

» Kinase Inhibition: The indazole core serves as a versatile scaffold for designing kinase
inhibitors.[6] Compounds like Axitinib and Pazopanib, which contain an indazole moiety, are
approved drugs that target tyrosine kinases such as Vascular Endothelial Growth Factor
Receptor (VEGFR). 6-lodo-1H-indazole is a known key intermediate in the synthesis of
AXxitinib.[9]

« Signaling Pathway Modulation: Indazole-based inhibitors often target key nodes in
oncogenic signaling cascades, such as the RAF-MEK-ERK and PI3K-Akt pathways. By
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blocking the activity of specific kinases in these pathways, they can halt cell proliferation and

induce apoptosis in cancer cells.
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Caption: Potential role of indazole derivatives as kinase inhibitors.

Conclusion

6-Amino-4-iodo-1H-indazole is a promising, highly functionalized heterocyclic compound.
While direct experimental data remains sparse, its structure combines two key features of
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known bioactive molecules: the 6-aminoindazole core associated with anticancer properties
and a C4-iodo substituent that provides a versatile anchor for synthetic elaboration. The
synthetic pathways and potential biological applications outlined in this guide, based on
established chemical principles and data from related analogs, provide a solid foundation for
researchers aiming to explore this molecule's potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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